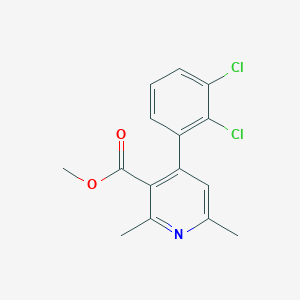

Clevidipine Impurity 8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clevidipine Impurity 8 is an impurity derived from Clevidipine , an antihypertensive agent used in surgical blood pressure regulation . Clevidipine is a dihydropyridine L-type calcium channel blocker .

Synthesis Analysis

The manufacturing process of clevidipine butyrate involves the formation of several potential impurities, including process-related compounds and degradation products . An advanced RP-HPLC method has been developed to separate and quantify these potential impurities . This method has been validated according to ICH guidelines with respect to specificity, accuracy, linearity, robustness, and stability .Chemical Reactions Analysis

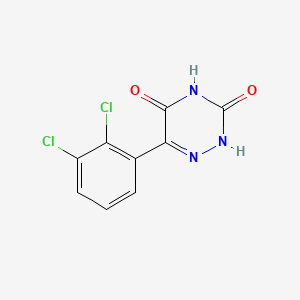

During the synthesis and storage period of active pharmaceutical ingredients, process-related and degradation products are the main sources of impurities . Four major degradation products (Imp-2, Imp-4, Imp-8, and Imp-10) can be observed under varying stress conditions .Aplicaciones Científicas De Investigación

Clinical Pharmacokinetics and Therapeutic Drug Monitoring

Clevidipine Impurity 8 plays a crucial role in the development of methods for the quantitation of clevidipine and its metabolites in clinical pharmacokinetic studies. A liquid chromatography–tandem mass spectrometry (LC-MS/MS) method has been developed to quantitate clevidipine and its active metabolite H152/81, which is essential for therapeutic drug monitoring . This allows for accurate control of blood pressure in clinical settings, making it a vital tool in managing acute severe hypertension.

Quality Control and Stability Evaluation

The compound is also significant in the quality control processes of pharmaceuticals. Advanced RP-HPLC methods have been developed to separate and quantify potential impurities, including Clevidipine Impurity 8, during drug development . This ensures the quality and safety of the pharmaceutical products, particularly clevidipine butyrate, by identifying and controlling impurities that may arise during synthesis and storage.

Hypertension Management

Clevidipine Impurity 8 is related to the management of hypertension due to its association with clevidipine, an ultrashort-acting dihydropyridine calcium antagonist. It has been found effective in rapidly controlling blood pressure during various acute conditions, such as nerve injury and cardiac surgeries . This highlights its potential application in developing treatments for acute hypertension crises.

Scaffold for Medicinal Chemistry

The structural framework of Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate serves as a scaffold in medicinal chemistry. It enables downstream derivatization towards new 1,4-dihydropyridine molecules, which are pivotal in the synthesis of pharmacologically active compounds . This application is fundamental in the design and development of new drugs with potential antihypertensive properties.

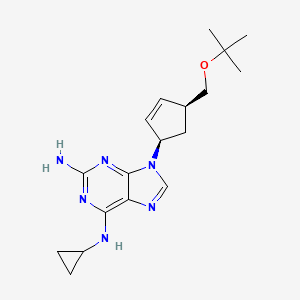

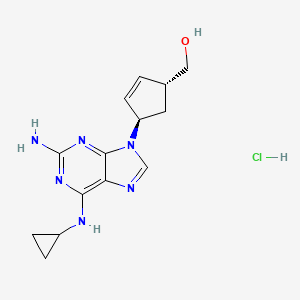

Antipsychotic Drug Development

The compound’s structure is similar to that used in the synthesis of certain antipsychotic drugs. For example, Cariprazine HC1, an atypical antipsychotic drug, involves a structural component similar to Clevidipine Impurity 8 in its synthesis process . This underscores the compound’s importance in the development of new therapeutic agents for psychiatric conditions.

Bioequivalence Studies

Clevidipine Impurity 8 is utilized in bioequivalence studies, particularly in the context of clevidipine butyrate-injectable emulsion. The validated LC-MS/MS method mentioned earlier has been successfully applied to a bioequivalence study, demonstrating the compound’s role in ensuring equivalent efficacy and safety profiles between different pharmaceutical products .

Mecanismo De Acción

Target of Action

Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate, also known as Clevidipine Impurity 8, primarily targets the Voltage-dependent L-type calcium channel subunit alpha-1F . This channel plays a crucial role in the regulation of calcium ion influx into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release.

Mode of Action

The compound acts by inhibiting the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue .

Pharmacokinetics

The pharmacokinetics of Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate involves rapid onset of drug effect at all dose levels, with consistent pharmacokinetics and rapid offset after prolonged infusion . There is no evidence of tolerance to the drug effect observed at any dose level over the duration of infusion . The compound is metabolized rapidly by hydrolysis primarily by esterases in blood and extravascular tissues to an inactive carboxylic acid metabolite and formaldehyde .

Result of Action

The primary result of the action of Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate is the reduction of blood pressure . This is achieved through the dilation of the coronary and systemic arteries, which leads to a decrease in systemic vascular resistance . This effect is beneficial in conditions where a reduction in blood pressure is desired, such as hypertension.

Propiedades

IUPAC Name |

methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJISOWPZVBGRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600880.png)